
1-Chloro-3-(naphthalen-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(naphthalen-1-yl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position and a naphthyl group at the third position of the isoquinoline ring. It has a molecular formula of C19H12ClN and a molecular weight of 289.76 g/mol .
Preparation Methods
The synthesis of 1-Chloro-3-(naphthalen-1-yl)isoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, which provides a straightforward and scalable route to acquire the desired compound . Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
1-Chloro-3-(naphthalen-1-yl)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing agents . For example, the compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Oxidation reactions can lead to the formation of N-oxides, which can activate the pyridine ring for further reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-(naphthalen-1-yl)isoquinoline has various scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules and ligands . In biology and medicine, isoquinoline derivatives have shown potential as antimalarial agents, with some compounds exhibiting activity against chloroquine-resistant strains of Plasmodium falciparum . Additionally, isoquinoline derivatives are used in the development of dyes and fluorescent probes for imaging applications . The compound’s unique structure and reactivity make it valuable for research in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(naphthalen-1-yl)isoquinoline involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, in antimalarial activity, isoquinoline derivatives inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and the structure of the isoquinoline derivative.
Comparison with Similar Compounds
1-Chloro-3-(naphthalen-1-yl)isoquinoline can be compared with other similar compounds, such as 1-(naphthalen-1-yl)isoquinoline and 1-[2-(diphenylphosphanyl)naphthalen-1-yl]isoquinoline . These compounds share the isoquinoline core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence the compound’s reactivity, biological activity, and applications. For example, the presence of a chlorine atom in this compound may enhance its reactivity in nucleophilic substitution reactions compared to its non-chlorinated analogs.
Properties
CAS No. |
651052-84-5 |
|---|---|
Molecular Formula |
C19H12ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-chloro-3-naphthalen-1-ylisoquinoline |
InChI |
InChI=1S/C19H12ClN/c20-19-16-10-4-2-7-14(16)12-18(21-19)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H |
InChI Key |
HBQPXNHMZDVDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


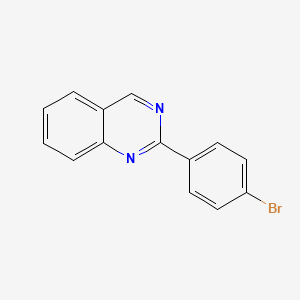
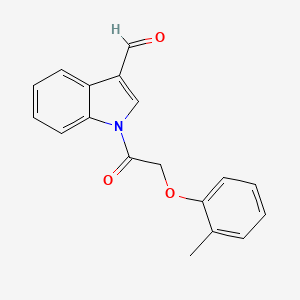


![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
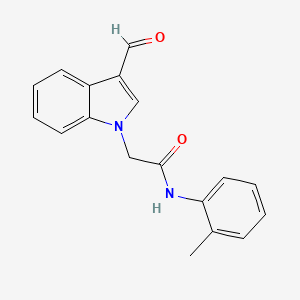
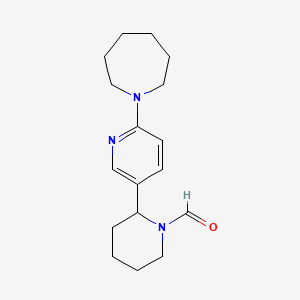
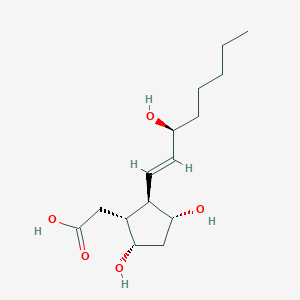
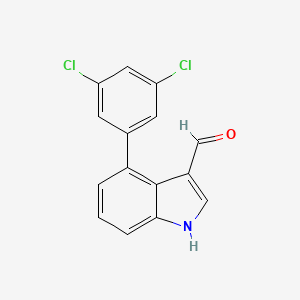
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)
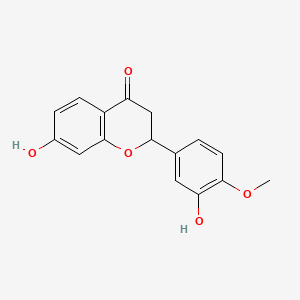
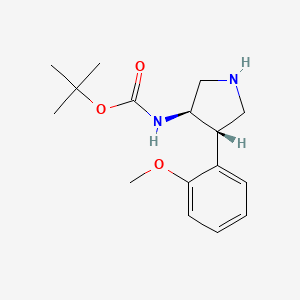
![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)
